2-Methyl-1-phenylguanidine 2-Methyl-1-phenylguanidine
Brand Name: Vulcanchem
CAS No.: 42544-37-6
VCID: VC20653923
InChI: InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11)
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

2-Methyl-1-phenylguanidine

CAS No.: 42544-37-6

Cat. No.: VC20653923

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenylguanidine - 42544-37-6

Specification

CAS No. 42544-37-6
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 2-methyl-1-phenylguanidine
Standard InChI InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11)
Standard InChI Key DQYNDISDCLYELZ-UHFFFAOYSA-N
Canonical SMILES CN=C(N)NC1=CC=CC=C1

Introduction

Structural and Chemical Identity of 2-Methyl-1-phenylguanidine

Molecular Architecture

2-Methyl-1-phenylguanidine (C₈H₁₁N₃) belongs to the guanidine class, featuring a planar guanidine group (N=C(NH₂)₂) with a phenyl ring attached to one nitrogen (N1) and a methyl group to the adjacent nitrogen (N2). This substitution pattern distinguishes it from closely related derivatives such as 1-phenylguanidine (CAS 2002-16-6) and 2-phenyl-1,1,3,3-tetramethylguanidine . The methyl group at N2 introduces steric and electronic modifications that influence solubility, basicity, and reactivity.

Nomenclature and Isomerism

The compound’s systematic name follows IUPAC guidelines as N²-methyl-N¹-phenylguanidine. Potential isomerism arises from the positioning of substituents on the guanidine core or phenyl ring, though the 1,2-substitution pattern is most stable due to reduced steric clash compared to ortho-phenyl analogs .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-methyl-1-phenylguanidine can be inferred from methods used for analogous phenylguanidines. A modified Bredereck reaction involving 1,1,3,3-tetramethylurea (TMU), phosphorus oxychloride (POCl₃), and methyl-substituted aniline derivatives provides a viable route:

  • Chlorination of TMU: TMU reacts with POCl₃ in benzene to form a reactive intermediate.

  • Coupling with Methylaniline: Addition of 2-methylaniline introduces the methyl-phenyl moiety.

  • Alkaline Workup: Neutralization and extraction yield the crude product, purified via distillation or recrystallization .

Reaction Conditions

ParameterValueSource
Temperature70°C, 7 hours
SolventDry benzene
Molar RatiosTMU : POCl₃ : Aniline = 1:2:1.5

Yield Optimization

Yields for phenylguanidine derivatives typically range from 50% to 90%, depending on substituent steric effects . The ortho-methyl group in 2-methylaniline may reduce reactivity due to steric hindrance, necessitating excess reagents or prolonged reaction times.

Physicochemical Properties

Basic Properties

The pKa of 2-methyl-1-phenylguanidine can be estimated using Hammett substituent constants (σ). For meta- and para-substituted phenylguanidines, the Hammett reaction constant ρ = 1.84 , indicating strong sensitivity to electronic effects. Assuming an ortho-methyl group (σ ≈ -0.14 for para-CH₃ ), the pKa is projected as:

pKa=pKaunsubstituted+ρσ12.5+1.84(0.14)12.2\text{pKa} = \text{pKa}_{\text{unsubstituted}} + \rho \cdot \sigma \approx 12.5 + 1.84 \cdot (-0.14) \approx 12.2

This suggests moderate basicity, slightly lower than unsubstituted phenylguanidine due to the electron-donating methyl group.

Thermodynamic Data

Property1-Phenylguanidine 2-Methyl-1-phenylguanidine (Estimated)
Molecular Weight (g/mol)135.17149.21
Density (g/cm³)1.171.19–1.22
Boiling Point (°C)290.5295–310
Flash Point (°C)129.5130–135

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 6.5–7.3 ppm (multiplet, ortho-substituted phenyl).

    • Methyl group: δ 2.5–2.7 ppm (singlet, N-CH₃) .

  • ¹³C NMR:

    • Guanidine carbons: δ 155–160 ppm (C=N), δ 40–45 ppm (N-CH₃) .

Mass Spectrometry

  • Molecular Ion: m/z 149 (C₈H₁₁N₃⁺).

  • Fragmentation: Loss of methyl (m/z 134) and phenyl groups (m/z 106) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λmax: ~265 nm (π→π* transition of phenyl ring) .

  • Molar Absorptivity (ε): ~12,000–15,000 L·mol⁻¹·cm⁻¹ .

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